Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine
CAS No.: 1248612-01-2
Cat. No.: VC2947120
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1248612-01-2 |
|---|---|
| Molecular Formula | C10H21NO |
| Molecular Weight | 171.28 g/mol |
| IUPAC Name | 2-methyl-N-(oxan-4-ylmethyl)propan-1-amine |
| Standard InChI | InChI=1S/C10H21NO/c1-9(2)7-11-8-10-3-5-12-6-4-10/h9-11H,3-8H2,1-2H3 |
| Standard InChI Key | OWUFJFNMWFWVOJ-UHFFFAOYSA-N |
| SMILES | CC(C)CNCC1CCOCC1 |
| Canonical SMILES | CC(C)CNCC1CCOCC1 |
Introduction
Chemical Structure and Properties
Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine (CAS No.: 1248612-01-2) is characterized by its unique molecular structure that combines a tetrahydropyran ring with an isobutyl group through an amine linkage. The compound has a molecular formula of C10H21NO and a molecular weight of 171.28 g/mol. The compound features a six-membered heterocyclic ring containing an oxygen atom (tetrahydropyran), which contributes significantly to its chemical reactivity and biological activity.
Physical Properties
The physical state of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine is expected to be similar to related compounds with tetrahydropyran structures, which typically exist as clear colorless liquids at room temperature . This physical characteristic facilitates its handling in laboratory settings and its incorporation into various chemical reactions as a reagent or intermediate.
Structural Relationships
The tetrahydropyran component of this compound shares structural similarities with other important chemical entities such as Dihydro-2H-pyran-4(3H)-one (CAS No.: 29943-42-8) and 4-(Aminomethyl)tetrahydro-2H-pyran (CAS No.: 130290-79-8) . These structural relationships provide valuable insights into the potential chemical behavior and applications of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine in various chemical transformations.
Synthesis Methods
The synthesis of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine employs sophisticated organic chemistry techniques that involve several key steps. Understanding these synthetic routes is crucial for researchers looking to prepare this compound for various applications.
Hydroalkoxylation Approach
One of the primary synthesis methods for Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts. This approach represents an efficient route to construct the tetrahydropyran ring structure that forms the backbone of the target compound.
Industrial Production Methods
For large-scale production, industrial methods typically employ hydroalkoxylation reactions using efficient catalysts such as lanthanide triflates or silver (I) triflate. These catalysts significantly enhance reaction efficiency and yield, making the process economically viable for commercial production.
Reductive Amination
Drawing from synthesis methods of structurally related compounds, a potential synthetic route could involve reductive amination reactions. Similar compounds with tetrahydropyran structures are synthesized through reactions with sodium tris(acetoxy)borohydride or sodium cyanoborohydride in suitable solvents . For instance, the reaction conditions below illustrate a potential approach:
| Reaction Parameter | Condition |
|---|---|
| Reducing Agent | Sodium tris(acetoxy)borohydride or sodium cyanoborohydride |
| Solvent | 1,2-dichloroethane or methanol |
| Reaction Time | 5-120 hours |
| Temperature | Room temperature |
| Typical Yield | 60-80% |
Mechanism of Action
The chemical reactivity of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine is primarily governed by its structural features, particularly the amine group that serves as the reactive center for many transformations.
Nucleophilic Reactivity
The mechanism of action of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine primarily centers on its ability to act as a nucleophile. The lone pair on the nitrogen atom readily attacks electrophilic centers, facilitating bond formation in various chemical reactions. This nucleophilic character makes it a valuable reagent in organic synthesis.
Reaction Parameters
The nucleophilic reactions involving Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine are influenced by several reaction parameters, including temperature, solvent choice, and concentration. Optimizing these parameters is crucial for achieving high yields and selectivity in reactions involving this compound.
Applications in Research and Industry
Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine finds numerous applications across scientific research and industrial processes, particularly in medicinal chemistry and pharmaceutical development.
Intermediates in Organic Synthesis
One of the primary applications of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine is as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for constructing more complex compounds with specific functional properties.
Medicinal Chemistry Applications
In medicinal chemistry, compounds containing tetrahydropyran structures similar to Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine are utilized in the development of various pharmaceutical agents. For example, related compounds like 4-(Aminomethyl)tetrahydro-2H-pyran are used as reagents in the discovery of CC214-2, a selective inhibitor of mTOR kinase, and in the development of pyrazoloquinolines as PDE10A inhibitors for treating schizophrenia .
Biochemical Research
The compound also plays a role in biochemical research, particularly in studies involving enzyme interactions and biochemical pathways. The nitrogen atom's ability to participate in hydrogen bonding makes it useful in studying molecular recognition processes in biological systems.
Analytical Techniques for Characterization
Proper characterization of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine is essential for confirming its structure, purity, and properties. Several analytical techniques are commonly employed for this purpose.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy represents a fundamental technique for structural elucidation of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine. Both 1H and 13C NMR provide valuable information about the hydrogen and carbon environments within the molecule, confirming the presence of the tetrahydropyran ring, the amine linkage, and the isobutyl group.
Infrared Spectroscopy
Infrared (IR) spectroscopy offers complementary structural information by identifying functional groups present in the compound. Key absorption bands would include those corresponding to C-N stretching (amine functionality), C-O stretching (tetrahydropyran oxygen), and C-H stretching (alkyl groups).
Structure-Activity Relationships
Understanding the relationship between the structure of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine and its activity is crucial for optimizing its applications in various fields.
Key Structural Features
The key structural features of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine that contribute to its chemical reactivity include:
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The tetrahydropyran ring that provides conformational rigidity
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The amine nitrogen that serves as a nucleophilic center
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The isobutyl group that contributes to the compound's lipophilicity
Modification Strategies
Based on the observed structure-activity relationships, several modification strategies could be explored to enhance specific properties of the compound:
| Modification Site | Potential Modification | Expected Effect |
|---|---|---|
| Tetrahydropyran ring | Substitution with different heterocycles | Altered solubility and binding properties |
| Amine linkage | Conversion to amide or sulfonamide | Reduced nucleophilicity, increased stability |
| Isobutyl group | Chain length variation | Modified lipophilicity and membrane permeability |
Future Research Directions
The distinctive structure and reactivity of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine suggest several promising avenues for future research and development.
Novel Synthetic Applications
Future research could explore the use of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine in novel synthetic methodologies, particularly in the construction of complex heterocyclic systems. Its ability to act as a nucleophile makes it a potential reagent in various coupling reactions and cyclization processes.
Medicinal Chemistry Exploration
Given the importance of tetrahydropyran-containing compounds in medicinal chemistry, further exploration of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine and its derivatives as potential pharmacophores or building blocks in drug discovery efforts represents a promising research direction. The compound's structural features suggest potential applications in developing compounds targeting various biological receptors and enzymes.
Green Chemistry Applications
Developing greener and more sustainable methods for the synthesis of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine, such as employing biocatalysis or continuous flow chemistry, could enhance its environmental profile and reduce the ecological footprint of processes utilizing this compound.
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